molecular formula C13H8ClF3N2O4S B3743684 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-nitrobenzenesulfonamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-nitrobenzenesulfonamide

Cat. No.: B3743684
M. Wt: 380.73 g/mol
InChI Key: WDSHYSMIXNILPG-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-nitrobenzenesulfonamide is an organic compound that belongs to the class of trifluoromethylbenzenes This compound is characterized by the presence of a trifluoromethyl group, a nitro group, and a sulfonamide group attached to a benzene ring

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3N2O4S/c14-9-6-5-8(13(15,16)17)7-10(9)18-24(22,23)12-4-2-1-3-11(12)19(20)21/h1-7,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSHYSMIXNILPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-nitrobenzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, base (e.g., sodium hydroxide).

    Coupling: Boronic acids, palladium catalyst, base (e.g., potassium carbonate).

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-nitrobenzenesulfonamide has several scientific research applications:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory and anticancer properties.

    Agrochemicals: The compound is used in the development of herbicides and pesticides due to its ability to inhibit specific enzymes in plants and pests.

    Material Science: It is used in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. For instance, in pharmaceuticals, it may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its target sites.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-chloro-5-(trifluoromethyl)phenyl]imidodicarbonimidic diamide
  • 2-chloro-5-(trifluoromethyl)pyridine
  • 4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy-N-methylpyridine-2-carboxamide

Uniqueness

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-nitrobenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both nitro and sulfonamide groups allows for diverse chemical transformations and applications in various fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-chloro-5-(trifluoromethyl)phenyl]-2-nitrobenzenesulfonamide
Reactant of Route 2
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N-[2-chloro-5-(trifluoromethyl)phenyl]-2-nitrobenzenesulfonamide

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